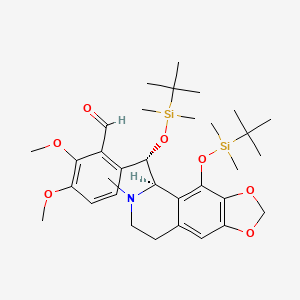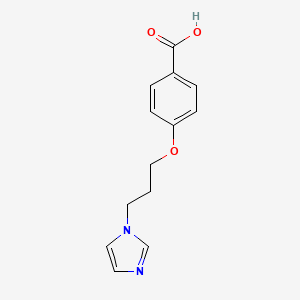
4-(3-Imidazol-1-yl-propoxy)-benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Imidazol-1-ylpropoxy)benzoic acid is a synthetic organic compound that features both an imidazole ring and a benzoic acid moiety. The imidazole ring is a five-membered heterocyclic structure containing two nitrogen atoms, which is known for its presence in many biologically active molecules. The benzoic acid moiety is a simple aromatic carboxylic acid. The combination of these two functional groups in a single molecule imparts unique chemical and biological properties to 4-(3-imidazol-1-ylpropoxy)benzoic acid.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-imidazol-1-ylpropoxy)benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 4-hydroxybenzoic acid and 1-bromo-3-chloropropane.
Ether Formation: The hydroxyl group of 4-hydroxybenzoic acid reacts with 1-bromo-3-chloropropane in the presence of a base such as potassium carbonate to form 4-(3-chloropropoxy)benzoic acid.
Imidazole Substitution: The chloropropoxy intermediate is then reacted with imidazole in the presence of a base like sodium hydride to yield 4-(3-imidazol-1-ylpropoxy)benzoic acid.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity.
Types of Reactions:
Oxidation: The benzoic acid moiety can undergo oxidation reactions, although the imidazole ring is generally resistant to oxidation under mild conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide for oxidizing the benzoic acid moiety.
Reduction: Lithium aluminum hydride or sodium borohydride for reducing the carboxylic acid group.
Substitution: Alkyl halides or acyl chlorides for nucleophilic substitution at the imidazole ring.
Major Products:
Oxidation: Conversion of the benzoic acid moiety to benzoic acid derivatives.
Reduction: Formation of 4-(3-imidazol-1-ylpropoxy)benzyl alcohol.
Substitution: Various substituted imidazole derivatives depending on the reagents used.
Applications De Recherche Scientifique
4-(3-Imidazol-1-ylpropoxy)benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 4-(3-imidazol-1-ylpropoxy)benzoic acid is largely dependent on its interaction with biological targets. The imidazole ring can coordinate with metal ions and participate in hydrogen bonding, making it a versatile ligand in enzyme inhibition and receptor binding. The benzoic acid moiety can interact with various proteins and enzymes, potentially inhibiting their activity or altering their function.
Comparaison Avec Des Composés Similaires
4-(1H-Imidazol-1-yl)benzoic acid: Similar structure but lacks the propoxy linker.
4-(2-Imidazol-1-ylethoxy)benzoic acid: Similar structure with a shorter ethoxy linker.
4-(4-Imidazol-1-ylbutoxy)benzoic acid: Similar structure with a longer butoxy linker.
Uniqueness: 4-(3-Imidazol-1-ylpropoxy)benzoic acid is unique due to its specific propoxy linker length, which can influence its chemical reactivity and biological activity. The presence of both the imidazole ring and the benzoic acid moiety in a single molecule provides a versatile platform for various chemical modifications and biological interactions.
Propriétés
Formule moléculaire |
C13H14N2O3 |
|---|---|
Poids moléculaire |
246.26 g/mol |
Nom IUPAC |
4-(3-imidazol-1-ylpropoxy)benzoic acid |
InChI |
InChI=1S/C13H14N2O3/c16-13(17)11-2-4-12(5-3-11)18-9-1-7-15-8-6-14-10-15/h2-6,8,10H,1,7,9H2,(H,16,17) |
Clé InChI |
YXCWWPDCHRNOQR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(=O)O)OCCCN2C=CN=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[5-[ethyl(methyl)amino]-1H-pyrazol-4-yl]-N-pyrimidin-2-yl-1,3-thiazol-2-amine](/img/structure/B13843093.png)
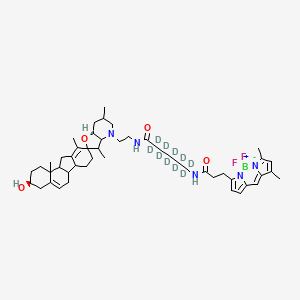
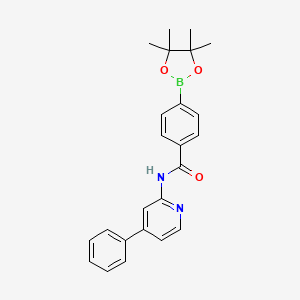

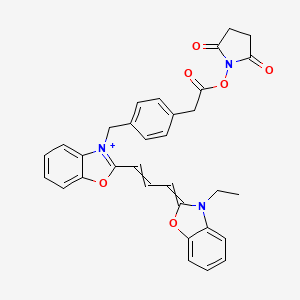
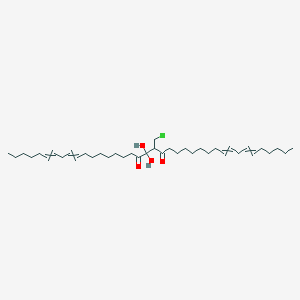
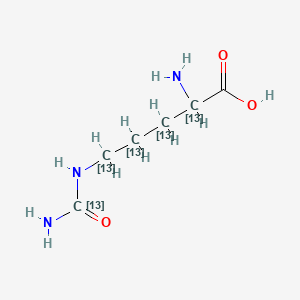
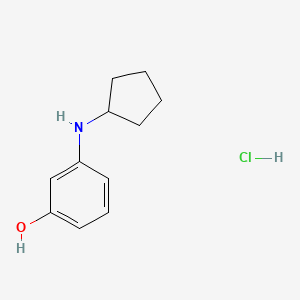

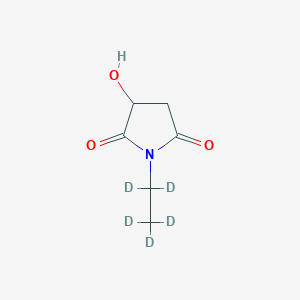
![methyl (4R)-4-[(3S,8S,9S,10R,13R,14S,17R)-3-methoxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B13843144.png)
![8-Methoxy-8H-isothiazolo[5,4-b]indole](/img/structure/B13843148.png)
![tert-butyl N-[4-fluoro-2-[[4-[[[(E)-3-pyridin-3-ylprop-2-enoyl]amino]methyl]benzoyl]amino]phenyl]carbamate](/img/structure/B13843155.png)
